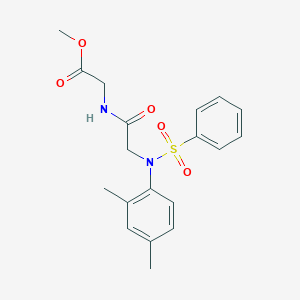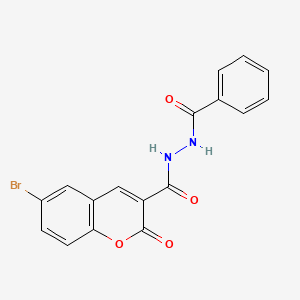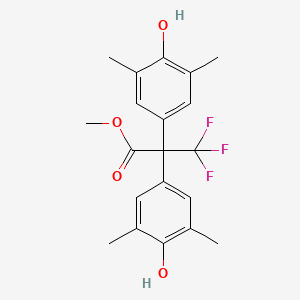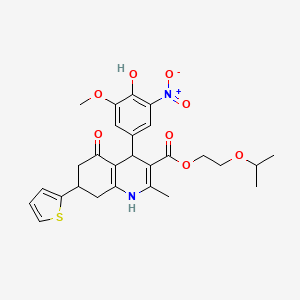
methyl N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-({2-[2,4-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETYL}AMINO)ACETATE is a complex organic compound with a molecular formula of C19H22N2O7S This compound is characterized by the presence of a phenylsulfonyl group attached to an aniline moiety, which is further connected to an acetamido group and a methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({2-[2,4-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETYL}AMINO)ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenylsulfonyl Aniline Intermediate: This step involves the sulfonylation of 2,4-dimethylaniline with a sulfonyl chloride reagent under basic conditions.
Acetylation: The phenylsulfonyl aniline intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base to form the acetamido derivative.
Esterification: The final step involves the esterification of the acetamido derivative with methanol in the presence of an acid catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 2-({2-[2,4-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETYL}AMINO)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
METHYL 2-({2-[2,4-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETYL}AMINO)ACETATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of METHYL 2-({2-[2,4-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETYL}AMINO)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group is known to form strong interactions with protein active sites, potentially inhibiting enzymatic activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
METHYL 2-({2-[2,4-DIMETHOXY(PHENYLSULFONYL)ANILINO]ACETYL}AMINO)ACETATE: Similar structure but with methoxy groups instead of methyl groups.
METHYL 2-({2-[2,4-DICHLORO(PHENYLSULFONYL)ANILINO]ACETYL}AMINO)ACETATE: Similar structure but with chloro groups instead of methyl groups.
Uniqueness
METHYL 2-({2-[2,4-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETYL}AMINO)ACETATE is unique due to the presence of the dimethyl groups on the phenylsulfonyl moiety, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets compared to its analogs.
Propriétés
Formule moléculaire |
C19H22N2O5S |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
methyl 2-[[2-[N-(benzenesulfonyl)-2,4-dimethylanilino]acetyl]amino]acetate |
InChI |
InChI=1S/C19H22N2O5S/c1-14-9-10-17(15(2)11-14)21(13-18(22)20-12-19(23)26-3)27(24,25)16-7-5-4-6-8-16/h4-11H,12-13H2,1-3H3,(H,20,22) |
Clé InChI |
ANVIIGZHOIODPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N(CC(=O)NCC(=O)OC)S(=O)(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B11092623.png)
![6-(Bromomethyl)-3-(4-chlorophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B11092642.png)
![2-{1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11092644.png)
![1-methyl-N'-[(E)-(3-methylthiophen-2-yl)methylidene]piperidine-2-carbohydrazide](/img/structure/B11092651.png)

![N-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B11092664.png)
![Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11092666.png)
![7-Bromo-1-hydroxy-3-oxo-8-phenyl-2-azabicyclo[2.2.2]octane-4,5,5-tricarbonitrile](/img/structure/B11092667.png)
![7,7,8a-Trimethyl-5-thioxo-tetrahydro-oxazolo[3,2-c]pyrimidin-2-one](/img/structure/B11092682.png)


![Methyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate](/img/structure/B11092710.png)

![3-(4-Ethoxyphenyl)-1-phenylbenzo[f]quinoline](/img/structure/B11092720.png)
